molecular formula C6H7F3N2O B1343160 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol CAS No. 540468-96-0

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B1343160
M. Wt: 180.13 g/mol
InChI Key: JJYUUFIIBBRUQV-UHFFFAOYSA-N
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Description

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is also known as "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Another method involves the reaction of trifluoroacetyl vinyl alkyl ether with methylhydrazine in the presence of alkali .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 . This indicates that the molecule consists of a pyrazole ring with a methyl group and a trifluoromethyl group attached to it.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.13 . It is a liquid at room temperature . The ChemSpider database provides additional properties such as density (1.5±0.1 g/cm3), boiling point (224.4±35.0 °C at 760 mmHg), and vapor pressure (0.1±0.5 mmHg at 25°C) .

Scientific Research Applications

Isomorphous Structures and Chlorine-Methyl Exchange

Research into isomorphous structures related to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol highlights the chlorine-methyl exchange rule. Two new isomorphous structures demonstrate this rule, indicating a potential for diverse applications in structural chemistry and materials science, especially where disorder plays a critical role in material properties (Swamy et al., 2013).

Convergent Synthesis and Cytotoxicity

A convergent synthesis approach has been applied to create a series of novel trifluoromethyl-substituted compounds, demonstrating significant cytotoxicity in human leukocytes at high concentrations. This suggests potential applications in the development of therapeutic agents targeting specific cellular mechanisms (Bonacorso et al., 2016).

Novel Heteroaromatic Organofluorine Inhibitors

Investigations into heteroaromatic organofluorine compounds have identified potential inhibitors of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenesis pathway. This discovery opens avenues for the development of new treatments for conditions such as type 2 diabetes (Rudnitskaya et al., 2009).

Antimicrobial and Anticancer Activities

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has been explored, showing promising results in antimicrobial and anticancer activities. This indicates the chemical's potential as a basis for new drug development in fighting infectious diseases and cancer (Kumar et al., 2012).

Eco-friendly Synthesis of Heterocyclic Compounds

A novel eco-friendly synthesis strategy for pyrazolyl α-amino esters derivatives has been developed, combining computational and experimental approaches. This research supports sustainable chemistry practices and the development of new active biomolecules for various applications (Mabrouk et al., 2020).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It reacts violently with water and contact with water liberates toxic gas .

properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYUUFIIBBRUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610305
Record name [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

CAS RN

540468-96-0
Record name [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.74 g, 7.83 mmol) in tetrahydrofuran (100 mL) and cool to 0° C. Add diisobutylaluminum hydride (47.0 mL, 47.0 mmol, 1 M in toluene) dropwise over 15 min. Allow the reaction mixture to warm to room temperature over 16 hr. Partition between ethyl acetate (100 mL) and saturated aqueous potassium sodium tartrate solution (50 mL) and stir at room temperature for another 16 hr. Separate the organic layer; dry (sodium sulfate), filter and concentrate to give (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol (1.42 g, 100%). 1H-NMR (400 MHz, CDCl3) δ 7.42 (s, 1H), 4.63 (s, 2H), 3.90 (s, 3H), 1.80 (bs, 1H).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled solution (0° C.) of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 g, 4.5 mmol) in anhydrous tetrahydrofuran (50 ml), is added a solution of DIBAL-H (20.3 ml, 20.3 mmol). The reaction mixture is stirred at 0° C. for 2 hours and then quenched with saturated aqueous sodium potassium tartrate and stirred for 1 hr. The layers are separated and the aqueous layer is extracted 2 times with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 1-methyl-3-trifluoromethyl-1H-pyrazol-4-methanol (1.0 g, 98%) which is used without purification. 1H NMR (CDCl3): δ=7.43 (1H, s), 4.63 (2H, s), 3.90 (3H, s), 2.38 (1H, brs).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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